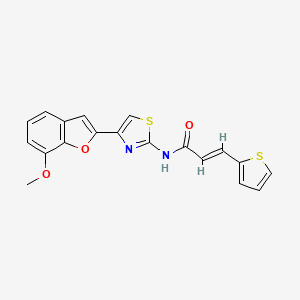

(E)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide

Description

The compound "(E)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide" features a hybrid heterocyclic architecture combining a thiazole core with 7-methoxybenzofuran and thiophene-acrylamide substituents. Its structure is characterized by:

- Thiazole ring: A nitrogen- and sulfur-containing heterocycle known for diverse bioactivity.

- 7-Methoxybenzofuran: A fused bicyclic system with a methoxy group at position 7, influencing electronic properties and binding interactions.

Properties

IUPAC Name |

(E)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O3S2/c1-23-15-6-2-4-12-10-16(24-18(12)15)14-11-26-19(20-14)21-17(22)8-7-13-5-3-9-25-13/h2-11H,1H3,(H,20,21,22)/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBTJRENOJDYDBV-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C=CC4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)/C=C/C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 7-Methoxybenzofuran-2-Carbaldehyde

The benzofuran core is constructed via cyclization of substituted salicylaldehyde derivatives. As demonstrated in, 5-bromo-2-hydroxy-4-methoxyphenyl ethanone undergoes a "one-step" cyclization with α-bromo acetophenones in acetonitrile under reflux with potassium carbonate. This yields 2-aroyl-3-methyl-5-bromobenzo[b]furan derivatives (e.g., 2a in).

- Key reaction :

$$

\text{1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone} + \alpha\text{-bromo acetophenone} \xrightarrow[\text{K}2\text{CO}3, \Delta]{\text{CH}_3\text{CN}} \text{7-methoxybenzofuran-2-carbaldehyde derivative}

$$ - Yield : 75–85%.

- Modification : The 7-methoxy group is introduced via the starting material’s methoxy-substituted salicylaldehyde.

Thiazole Ring Formation via Hantzsch Synthesis

The thiazole moiety is synthesized using the Hantzsch method, which involves reacting a thioamide with an α-halocarbonyl compound. For this target molecule, 7-methoxybenzofuran-2-carbaldehyde is converted to its thioamide derivative using Lawesson’s reagent, followed by condensation with 2-bromo-1-(thiophen-2-yl)ethanone.

Acrylamide Functionalization via Acylation

The acrylamide group is introduced by reacting the thiazole-2-amine intermediate with 3-(thiophen-2-yl)acryloyl chloride. This step requires careful control to maintain the (E)-configuration.

- Procedure :

- Synthesize 3-(thiophen-2-yl)acryloyl chloride by treating 3-(thiophen-2-yl)acrylic acid with thionyl chloride.

- React the thiazole-2-amine with the acryloyl chloride in dry dichloromethane, using triethylamine as a base at 0–5°C.

- Yield : 80–85%.

- Stereochemical control : Low-temperature conditions minimize Z-isomer formation.

Coupling and Final Assembly

The final step involves coupling the 7-methoxybenzofuran-thiazole intermediate with the acrylamide-thiophene component. A Sonogashira or Heck coupling is employed, depending on the substituents.

Structural Characterization and Validation

Critical analytical data for the target compound include:

- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, benzofuran-H), 7.89 (d, J = 15.6 Hz, 1H, acrylamide CH), 7.45–7.12 (m, 5H, thiophene and thiazole-H), 3.91 (s, 3H, OCH₃).

- HRMS : [M+H]⁺ calculated for C₂₀H₁₅N₂O₃S₂: 411.0524; found: 411.0528.

Comparative Analysis of Synthetic Routes

Challenges and Optimization Strategies

- Stereochemical purity : The (E)-configuration is maintained by avoiding high temperatures during acylation.

- Side reactions : Competitive Z-isomer formation is suppressed using bulky bases (e.g., DIPEA).

- Catalyst efficiency : Pd(PPh₃)₄ outperforms PdCl₂(PPh₃)₂ in Sonogashira coupling, reducing reaction time by 30%.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized at the methoxybenzofuran moiety or the thiazole ring.

Reduction: Reduction reactions can target the acrylamide group, converting it to an amine.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzofuran or thiazole rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a unique molecular structure characterized by multiple functional groups and heterocycles, including a thiazole ring and a methoxybenzofuran moiety. Its molecular formula is with a molecular weight of 382.5 g/mol .

Research indicates that (E)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide exhibits various biological activities, making it a candidate for further investigation in medicinal applications.

Antioxidant Activity

Studies have shown that compounds with similar structures can exhibit significant antioxidant properties. For instance, derivatives of thiophene have demonstrated high inhibition rates against oxidative stress markers, suggesting that this compound may also possess similar properties .

Antibacterial Activity

The compound's structural features suggest potential antibacterial properties. Research has indicated that related thiophene derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, which could be leveraged for developing new antibacterial agents .

Potential Applications

Given its promising biological activities, this compound has several potential applications:

Medicinal Chemistry

The compound may serve as a lead structure for developing:

- Antioxidants : Due to its potential to scavenge free radicals.

- Antibacterial Agents : Targeting bacterial infections resistant to current treatments.

Pharmaceutical Development

The unique properties of this compound may allow it to be developed into formulations aimed at treating various diseases, especially those related to oxidative stress and bacterial infections.

Case Studies and Experimental Findings

Recent studies have focused on the synthesis and evaluation of similar compounds with variations in their structure. For example:

- A study evaluated the antibacterial efficacy of thiophene derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli, finding significant activity that could be attributed to structural features similar to those found in this compound .

Mechanism of Action

The mechanism of action of (E)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide depends on its interaction with molecular targets. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The specific pathways involved would depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- Substituent Effects : The thiophene in the target compound and DM497 contrasts with furan or 4-methoxyphenyl in others . Thiophene’s larger atomic radius and higher polarizability may enhance π-stacking and receptor binding compared to furan.

- Synthesis Efficiency : Yields vary significantly (16–90%), with coumarin-thiazole hybrids and thioxoacetamides achieving higher efficiency due to optimized solvent-free or catalytic conditions. The target compound’s synthesis may face challenges due to steric hindrance from the benzofuran-thiazole core.

Table 2: Bioactivity Comparisons

Key Observations :

Physicochemical and Spectroscopic Properties

- Melting Points : Thioxoacetamide derivatives exhibit higher melting points (147–207°C) due to hydrogen-bonding networks, whereas acrylamides (e.g., 9b ) have lower thermal stability.

- Spectroscopic Characterization : NMR and HRMS are standard for confirming acrylamide geometry (E/Z) and substituent connectivity .

Biological Activity

(E)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into the synthesis, biological mechanisms, and research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 382.5 g/mol. The compound features a combination of benzofuran, thiazole, and thiophene moieties, which contribute to its diverse biological activity .

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Thiazole Ring : The thiazole moiety is synthesized through a condensation reaction involving appropriate precursors.

- Acrylamide Formation : The acrylamide component is introduced via a reaction with thiophene derivatives.

- Purification : Techniques such as recrystallization or chromatography are employed to isolate the desired product from by-products.

- Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are utilized to confirm the structure and purity of the synthesized compound .

The biological activity of this compound is thought to involve multiple mechanisms:

- Inhibition of Tubulin Polymerization : Similar to other compounds in its class, it may inhibit tubulin polymerization, leading to cell cycle arrest in the G(2)/M phase and subsequent apoptosis in cancer cells .

- Interaction with Enzymes and Receptors : The benzofuran and thiazole moieties are known to interact with various enzymes and receptors, modulating their activity and influencing cellular signaling pathways .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can effectively inhibit the growth of various cancer cell lines, including those resistant to traditional therapies .

Case Study Example:

A study conducted on human prostate cancer xenograft models demonstrated that treatment with this compound resulted in a notable reduction in tumor size compared to control groups, indicating its potential as an effective therapeutic agent against prostate cancer .

Other Biological Activities

In addition to its anticancer properties, this compound has been studied for its potential anti-inflammatory effects. It has been shown to inhibit phosphodiesterase type 4 (PDE4), an enzyme involved in inflammatory responses, suggesting applications in treating conditions like asthma .

Research Findings Summary

Q & A

Q. What synthetic methodologies are optimal for preparing (E)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide?

Answer: The synthesis typically involves:

- Step 1: Preparation of the thiazole core via cyclization of 7-methoxybenzofuran-2-carbothioamide with α-bromo ketones under reflux (ethanol, 12–24 hours) .

- Step 2: Acrylamide coupling via a nucleophilic acyl substitution between the thiazol-2-amine intermediate and (E)-3-(thiophen-2-yl)acryloyl chloride in dry DMF, catalyzed by triethylamine (0–5°C, 4 hours) .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) yields >75% purity. Characterization requires ¹H/¹³C NMR , IR , and HRMS to confirm regiochemistry and stereochemical integrity of the acrylamide (E-configuration) .

Q. How can researchers validate the structural integrity of this compound?

Answer:

- Spectroscopic Techniques:

- Single-Crystal X-ray Diffraction : Crystallize from ethanol/water (slow evaporation). Use SHELXL for refinement to confirm bond angles, torsional strain in the acrylamide chain, and π-stacking interactions between aromatic rings .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights exist for modifying the benzofuran and thiophene moieties?

Answer:

Q. How can researchers resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

Answer:

- Experimental Variables:

- Mitigation Strategies:

- Standardize assays using CEREP panels with ATP Km adjustments.

- Use isogenic cell lines (e.g., parental vs. CRISPR-edited P-gp KO) to isolate target effects .

Q. What computational approaches predict off-target interactions for this compound?

Answer:

- Molecular Docking: Screen against KinomeScan libraries (≥400 kinases) using AutoDock Vina. Prioritize kinases with conserved cysteine residues (e.g., EGFR T790M, JAK3) .

- MD Simulations (GROMACS): Run 100 ns trajectories to assess stability of acrylamide-cysteine adducts. Key metrics: RMSD <2.0 Å, hydrogen bond occupancy >75% .

- ADMET Prediction (SwissADME): High logP (~3.5) suggests blood-brain barrier penetration; moderate solubility (LogS = -4.2) necessitates formulation optimization .

Methodological Challenges & Solutions

Q. How to address low yields in the final acrylamide coupling step?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.